2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one
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Description
Pyridazin-3(2H)-ones are an important class of heterocyclic compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are often employed as plant virucides, antitumor agents, fungicides, insecticides, and herbicides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-ones can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
Pyridazin-3(2H)-ones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazin-3(2H)-ones can vary greatly depending on the specific substitutions on the ring .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14(19)18(24)23-11-5-10-22(12-13-23)17-9-8-16(20-21-17)15-6-3-2-4-7-15/h2-4,6-9,14H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIKHDZQWVXCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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